![molecular formula C11H11F2NO B13223178 1-(2,3-Difluorophenyl)piperidin-2-one](/img/structure/B13223178.png)
1-(2,3-Difluorophenyl)piperidin-2-one
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Overview
Description
1-(2,3-Difluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a 2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluoroaniline and piperidin-2-one.
Formation of Intermediate: The 2,3-difluoroaniline is first converted to a suitable intermediate, such as 2,3-difluorobenzoyl chloride, using reagents like thionyl chloride.
Coupling Reaction: The intermediate is then reacted with piperidin-2-one in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial practices include:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature and pressure.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 1-(2,3-Difluorophenyl)piperidin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-Difluorophenyl)piperidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)piperidin-2-one: Similar structure but with fluorine atoms at different positions.
1-(2,4-Difluorophenyl)piperidin-2-one: Another isomer with fluorine atoms at the 2 and 4 positions.
Uniqueness
1-(2,3-Difluorophenyl)piperidin-2-one is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2,3-difluoro substitution pattern may offer distinct advantages in terms of binding affinity and selectivity in medicinal applications.
Biological Activity
1-(2,3-Difluorophenyl)piperidin-2-one is a synthetic organic compound with potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. This compound features a piperidinone structure that is modified with a difluorophenyl group, which enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C11H12F2N\O
- Molecular Weight : 215.22 g/mol
- Structural Features : The piperidine ring is substituted at the 1-position with a difluorophenyl group, which significantly influences its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Orexin Receptors : Studies indicate that this compound acts as an agonist for orexin type 2 receptors (OX2R), which are involved in regulating appetite and sleep-wake cycles. Activation of OX2R may have therapeutic implications for disorders such as obesity and narcolepsy.
- Neuroprotective Effects : Piperidine derivatives, including this compound, have shown potential neuroprotective effects by influencing neurotransmitter systems. This suggests broader implications for treating central nervous system (CNS) disorders.
Table 1: Biological Activities of this compound
Case Study 1: Orexin Receptor Agonism
A study investigated the binding affinity of this compound to orexin receptors. The results demonstrated that the compound exhibits a significant affinity for OX2R, suggesting its potential use in treating sleep disorders and obesity-related conditions. The study emphasized the importance of the difluorophenyl substitution in enhancing receptor selectivity.
Case Study 2: Neuroprotective Effects
Research on piperidine derivatives has shown that they can exert neuroprotective effects in models of neurodegeneration. Specifically, this compound was tested against oxidative stress-induced neuronal cell death. The findings indicated that this compound could significantly reduce cell death rates compared to controls, highlighting its potential for CNS therapeutic applications .
Table 2: Comparison of Piperidine Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Fluorophenyl)-3-(3-methylbutanoyl)piperidin-2-one | Similar piperidine core with fluorinated phenyl | Potential orexin receptor activity |
1-(3-Chlorophenyl)-3-(4-methylphenyl)piperidin-2-one | Chlorinated phenyl group | Neuroactive properties |
This compound | Difluoro substitution at positions 2 and 3 | Orexin receptor agonism, neuroprotection |
Properties
Molecular Formula |
C11H11F2NO |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11F2NO/c12-8-4-3-5-9(11(8)13)14-7-2-1-6-10(14)15/h3-5H,1-2,6-7H2 |
InChI Key |
ZIJZIALSTMLDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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